3-Fluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline

Catalog No.
S12533230
CAS No.
M.F
C12H15F4N3
M. Wt
277.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl...

Product Name

3-Fluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline

IUPAC Name

3-fluoro-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]aniline

Molecular Formula

C12H15F4N3

Molecular Weight

277.26 g/mol

InChI

InChI=1S/C12H15F4N3/c13-10-7-9(17)1-2-11(10)19-5-3-18(4-6-19)8-12(14,15)16/h1-2,7H,3-6,8,17H2

InChI Key

PCKJVWVCBHTUQZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C2=C(C=C(C=C2)N)F

3-Fluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline is an organic compound characterized by a fluorinated aniline structure. Its molecular formula is C13H15F4N2, and it features a piperazine ring substituted with a trifluoroethyl group. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate due to its unique structural properties that may influence biological activity.

The chemical reactivity of 3-Fluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline can be attributed to the presence of the amino group (-NH2) on the aniline moiety, which can participate in various nucleophilic substitution reactions. Additionally, the fluorine atoms in the trifluoroethyl group can enhance the electrophilicity of adjacent carbon atoms, potentially leading to reactions such as:

  • Nucleophilic substitution: The aniline nitrogen can react with electrophiles.
  • Electrophilic aromatic substitution: The fluorine substituent can direct electrophiles to ortho and para positions on the aromatic ring.
  • Formation of derivatives: The compound can undergo derivatization reactions to form various analogs with altered biological properties.

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

  • Antitumor activity: Some aniline derivatives have shown promise as anticancer agents.
  • Antidepressant effects: Piperazine-containing compounds are often explored for their potential in treating depression and anxiety disorders.
  • Antimicrobial properties: Fluorinated compounds may exhibit enhanced activity against certain bacterial strains.

The specific biological activity of 3-Fluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline remains to be thoroughly investigated through pharmacological studies.

The synthesis of 3-Fluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline typically involves several steps:

  • Formation of the piperazine ring: The trifluoroethyl group is introduced to a piperazine derivative through nucleophilic substitution.
  • Amination reaction: The piperazine derivative is then reacted with a suitable fluorinated aniline precursor under conditions that promote amine formation.
  • Purification: The final product is purified using chromatography techniques to isolate the desired compound from by-products.

These methods may vary based on the specific precursors and reagents used.

3-Fluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline has potential applications in:

  • Pharmaceutical development: As a building block for synthesizing new drugs targeting various diseases.
  • Material science: In the development of fluorinated polymers or coatings that exhibit unique properties such as increased stability or hydrophobicity.
  • Research: As a tool compound in biological and chemical research to explore structure-activity relationships.

Interaction studies involving 3-Fluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline could focus on:

  • Protein binding assays: To determine how well the compound interacts with specific protein targets.
  • Cellular uptake studies: To assess how effectively the compound penetrates cell membranes and its bioavailability.
  • Enzyme inhibition assays: To evaluate its potential as an inhibitor for enzymes relevant to disease pathways.

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 3-Fluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesNotable Properties
1-(3-Fluoro-4-trifluoromethyl-phenyl)-piperazineContains trifluoromethyl groupPotential antipsychotic effects
2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}anilineCarbonyl functional groupAntimicrobial activity
3-Fluoro-4-(2,2,2-trifluoroethoxy)anilineEther linkageEnhanced solubility in organic solvents

The unique aspect of 3-Fluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline lies in its specific combination of fluorinated groups and piperazine moiety, which may confer distinct biological activities compared to other similar compounds.

This comprehensive overview highlights the significance of 3-Fluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline in chemical research and its potential applications in various fields. Further studies will elucidate its full capabilities and therapeutic potential.

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

277.12021014 g/mol

Monoisotopic Mass

277.12021014 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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